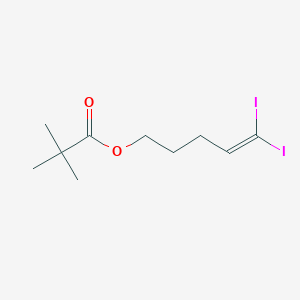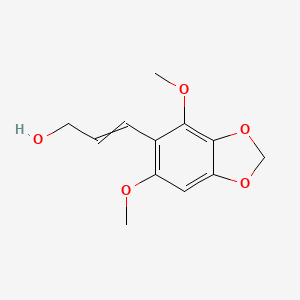
Pyridine, 2,2',2'',2'''-methanetetrayltetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is an organic compound with the chemical formula C11H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is known for its unique structure, which includes multiple pyridine rings connected through a central methanetetrayl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be synthesized through several methods. One common synthetic route involves the condensation reaction between pyridine and formaldehyde. This reaction typically occurs under acidic conditions, where pyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, leading to the formation of the desired compound .
Another method involves the oxidation of pyridine with methane formaldehyde. This reaction requires the presence of an oxidizing agent, such as hydrogen peroxide or a metal catalyst, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- often involves large-scale condensation reactions using pyridine and formaldehyde as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activity and other biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for many biological functions .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic organic compound with a single nitrogen atom in the ring.
Picoline: Methyl-substituted derivatives of pyridine, including 2-picoline, 3-picoline, and 4-picoline.
Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.
Piperidine: A saturated heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is unique due to its multiple pyridine rings connected through a central methanetetrayl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
562104-55-6 |
|---|---|
Molekularformel |
C21H16N4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(tripyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C21H16N4/c1-5-13-22-17(9-1)21(18-10-2-6-14-23-18,19-11-3-7-15-24-19)20-12-4-8-16-25-20/h1-16H |
InChI-Schlüssel |
GYJQLOWXJUHSPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


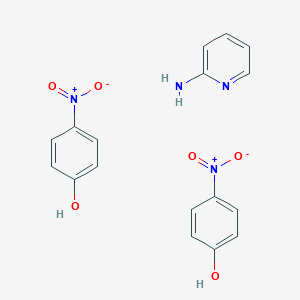
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
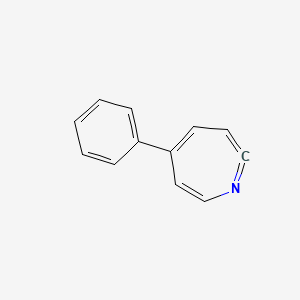

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
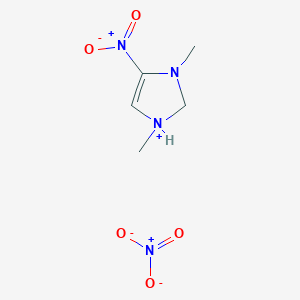



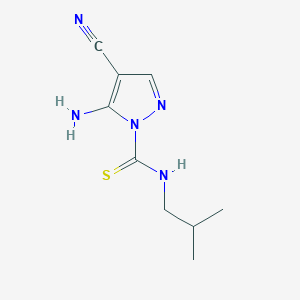
amino}phenol](/img/structure/B14216717.png)
